1-Benzyl-4-(phenylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,17-9-5-2-6-10-17)19-13-11-18(12-14-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBMBKATZISMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332548 | |
| Record name | 1-(benzenesulfonyl)-4-benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107785-25-1 | |
| Record name | 1-(benzenesulfonyl)-4-benzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with benzyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction leads to secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H20N2O2S
- Molecular Weight : 336.43 g/mol
The compound features a piperazine ring substituted with a benzyl group and a phenylsulfonyl moiety, which contributes to its biological activity.
Scientific Research Applications
1-Benzyl-4-(phenylsulfonyl)piperazine has several notable applications:
Medicinal Chemistry
- Antiviral Activity : Research indicates that derivatives of this compound can inhibit the NS5B polymerase enzyme of the hepatitis C virus, demonstrating significant antiviral potential. A study identified compounds with EC50 values as low as 7 nM against HCV genotypes 1b and 1a, suggesting strong efficacy in viral replication inhibition .
- Anticancer Research : The compound is being explored for its potential to target specific molecular pathways involved in cancer progression. Its sulfonamide group may enhance its interaction with biological targets related to tumor growth and metastasis .
Antimicrobial Properties
- Studies have shown that related piperazine derivatives exhibit antimicrobial activity against various bacterial strains. This suggests that this compound could be developed into new antimicrobial agents .
Neuropharmacology
- The compound's structural features allow it to interact with neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders. Investigations into its effects on serotonin receptors could lead to advancements in antidepressant therapies .
Case Study 1: Hepatitis C Virus Inhibition
In a high-throughput screening study, this compound derivatives were identified as potent inhibitors of the hepatitis C virus's NS5B polymerase. The optimization process led to compounds exhibiting low nanomolar activity, indicating their potential as therapeutic agents against HCV .
Case Study 2: Antimicrobial Activity Assessment
A series of related compounds were synthesized and tested against common bacterial pathogens. Results indicated effective inhibition at MIC values ranging from 10 to 20 µg/mL for various strains, highlighting the potential of these derivatives in treating bacterial infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Benzyl-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as benzylpiperazine and phenylpiperazine. While these compounds share a common piperazine core, they differ in their substituents and, consequently, their chemical properties and applications .
Benzylpiperazine: Known for its stimulant properties and use as a recreational drug, benzylpiperazine has a simpler structure with only a benzyl group attached to the piperazine ring.
Phenylpiperazine: This compound has a phenyl group attached to the piperazine ring and is studied for its potential therapeutic applications in treating psychiatric disorders.
This compound is unique due to the presence of both benzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-4-(phenylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been identified as a potent inhibitor of various viral polymerases, specifically targeting the NS5B polymerase enzyme of the Hepatitis C virus (HCV). The compound's efficacy against HCV has been demonstrated through high-throughput screening methods, leading to the identification of derivatives with improved activity profiles.
Key Findings:
- Inhibition of HCV : Initial studies indicated that this compound and its derivatives exhibited potent antiviral activity against HCV genotypes 1a and 1b, with effective concentrations (EC50) reported as low as 7 nM for certain analogues .
- Anti-Chikungunya Activity : Recent investigations have shown that analogues of this compound also possess significant antiviral activity against the Chikungunya virus (CHIKV), with modifications leading to enhanced potency and selectivity .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how structural modifications influence the biological activity of this compound. Key structural features include:
- Piperazine Ring : The piperazine moiety is crucial for binding affinity and biological activity. Variations in substituents on this ring have been explored to optimize antiviral properties.
- Sulfonyl Group : The presence of a phenylsulfonyl group enhances the compound's interaction with target enzymes, contributing to its inhibitory effects on viral replication.
Table 1: Summary of SAR Findings
| Compound | Modification | Activity Against HCV (EC50) | Activity Against CHIKV | Selectivity Index |
|---|---|---|---|---|
| 1 | Base Compound | 7 nM | Moderate | - |
| 2 | N-sec-butyl | 5 nM | High | >61 |
| 3 | Ethoxy side chain | 15 nM | Low | <10 |
The biological activity of this compound is primarily attributed to its ability to inhibit viral polymerases. This inhibition prevents viral RNA replication, thus limiting the spread of infection. The compound's mechanism involves binding to the active site of the NS5B polymerase, disrupting its function.
Case Study 1: Hepatitis C Virus Inhibition
A study conducted by researchers focused on optimizing analogues of this compound for enhanced potency against HCV. The optimization process involved systematic modifications leading to compounds that not only inhibited NS5B but also demonstrated favorable pharmacokinetic profiles in vitro .
Case Study 2: Chikungunya Virus Activity
In another investigation, derivatives were tested for their ability to inhibit CHIKV-induced cytopathic effects in Vero cells. The study highlighted that specific modifications significantly improved antiviral activity while maintaining low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-4-(phenylsulfonyl)piperazine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via coupling reactions between benzoic acid derivatives and substituted piperazines. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, with reaction times of 2–24 hours at room temperature. Solvent systems (e.g., DCM/H₂O) and stoichiometric ratios (1:1.2 for azide-alkyne click chemistry) are critical for yield optimization .
- Key Parameters : Reaction monitoring via TLC (hexane:ethyl acetate, 1:2), purification by silica gel chromatography, and characterization via NMR and elemental analysis (e.g., deviations <0.3% in C/H/N content confirm purity) .
Q. How is the structural configuration of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O at 1.21 Å) and torsion angles. Hydrogen bonding (C–H⋯O, O–H⋯O) and π-π stacking interactions are mapped using Mercury software. Disorder in halogen-substituted derivatives (e.g., 2-chlorobenzoyl) is resolved via occupancy refinement (e.g., 0.942 vs. 0.058) .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, while IR identifies sulfonyl (S=O at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Advanced Research Questions
Q. How do substituents (e.g., halogens, methoxy groups) influence supramolecular assembly in piperazine derivatives?
- Case Study : In 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine, Cl substitution disrupts hydrogen bonding compared to fluoro/bromo analogs, leading to sheet-like structures via C–H⋯O interactions. Methoxy groups enhance solubility but reduce π-π stacking due to steric hindrance .
- Contradictions : While 2-fluoro derivatives form chain motifs via dual C–H⋯O bonds, 2-hydroxy analogs create simple chains via O–H⋯O bonds, highlighting substituent-dependent packing .
Q. What experimental strategies resolve discrepancies in crystallographic disorder for halogenated derivatives?
- Approach : For disordered aroyl rings (e.g., in compound III), multi-site refinement with PART instructions in SHELXL and anisotropic displacement parameter (ADP) analysis are used. High-resolution data (≤0.8 Å) and low thermal motion (B < 5 Ų) improve model accuracy .
- Validation : Residual density maps (<0.3 eÅ⁻³) and R-factor convergence (R₁ < 0.05) confirm disorder resolution .
Q. How are structure-activity relationships (SARs) evaluated for antimicrobial or antitumor activity in piperazine derivatives?
- Assays :
- Antimicrobial : Broth microdilution (MIC ≤16 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin).
- Anticancer : MTT assays (IC₅₀ <10 µM in breast cancer cell lines) and molecular docking (e.g., binding affinity ≤-8.5 kcal/mol to EGFR kinase) .
- SAR Insights : Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding via charge transfer, while bulky substituents (e.g., benzyl) improve membrane permeability .
Q. What methodologies address low yields in click chemistry-based functionalization of piperazines?
- Optimization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) at RT for 2 hours. Yield increases (70%→92%) via slow azide addition and inert atmosphere (N₂) .
- Troubleshooting : TLC monitoring (Rf = 0.44 in hexane:EA 1:8) and SPE purification reduce byproducts like unreacted alkyne .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
